3,3'-Dithiobis(sulfosuccinimidylpropionate)

Description

Historical Development of Homobifunctional Crosslinkers

The evolution of homobifunctional crosslinkers traces back to the mid-20th century, when researchers sought tools to stabilize protein interactions for structural and functional studies. Early crosslinkers, such as dimethyl suberimidate, were limited by poor solubility and non-specific reactivity. The introduction of N-hydroxysuccinimide (NHS) esters in the 1970s marked a breakthrough, enabling selective conjugation with primary amines under physiological conditions.

DTSSP emerged as a derivative of dithiobis(succinimidyl propionate) (DSP), a membrane-permeable crosslinker developed by Lomant and Fairbanks in 1976. Unlike DSP, DTSSP incorporates sulfonate groups, conferring water solubility and restricting its activity to extracellular environments. This modification addressed a critical challenge in cell surface protein studies, where membrane-impermeable reagents were needed to avoid intracellular crosslinking artifacts. The disulfide bridge within DTSSP’s spacer arm further distinguished it, allowing reversible linkage via reduction—a feature leveraged in immunoprecipitation and electrophoresis workflows.

Structural Classification Within Sulfosuccinimidyl Esters

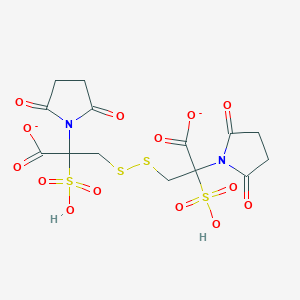

DTSSP belongs to the sulfosuccinimidyl ester family, characterized by sulfonated N-hydroxysuccinimide (sulfo-NHS) reactive groups. Its structure comprises two sulfo-NHS esters connected by an 8-carbon spacer arm containing a central disulfide bond (Fig. 1).

Table 1: Structural Comparison of DTSSP and Related Crosslinkers

| Property | DTSSP | DSP | Sulfo-EMCS |

|---|---|---|---|

| Reactive Groups | Sulfo-NHS esters | NHS esters | Sulfo-NHS + Maleimide |

| Solubility | Water-soluble | Organic solvents | Water-soluble |

| Spacer Length | 12.0 Å (8 atoms) | 12.0 Å (8 atoms) | 15.6 Å (12 atoms) |

| Cleavability | Disulfide reduction | Non-cleavable | Thioether hydrolysis |

This homobifunctional design ensures simultaneous reactivity with two primary amines, typically lysine residues or N-terminal α-amines, forming stable amide bonds. The sulfonate groups enhance hydrophilicity, preventing membrane permeabilization and enabling exclusive extracellular labeling. In contrast, heterobifunctional crosslinkers like sulfo-EMCS incorporate mixed reactive groups (e.g., sulfo-NHS and maleimide) for sequential conjugation strategies.

Key Physicochemical Properties

DTSSP’s functionality arises from its distinct physicochemical profile:

1. Reactivity and Specificity

- pH Sensitivity : Optimal reactivity occurs at pH 7–9, aligning with physiological conditions.

- Primary Amine Targeting : Sulfo-NHS esters selectively acylate primary amines, minimizing off-target reactions.

2. Solubility and Stability

- Aqueous Solubility : Soluble up to 10 mM in phosphate-buffered saline (PBS), facilitating cell surface applications.

- Storage Stability : Stable at -20°C for years when protected from moisture.

3. Structural Features

- Molecular Weight : 608.51 g/mol.

- Spacer Arm : 8-carbon chain (12.0 Å) with a central disulfide bond, cleavable by 10–50 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Table 2: Physicochemical Properties of DTSSP

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₁₄S₄ |

| Molecular Weight | 608.51 g/mol |

| Solubility | >10 mM in PBS (pH 7.4) |

| Reactive Groups | Two sulfo-NHS esters |

| Cleavage Method | 10–50 mM DTT or TCEP at pH 8.5 |

| Spacer Arm Length | 12.0 Å (8-atom chain) |

The disulfide bond’s reduction potential (-0.33 V) permits selective cleavage under mild conditions, enabling downstream analysis of crosslinked complexes without disrupting native protein structures. This property is critical for applications like SDS-PAGE, where reducing agents in sample buffers dissociate crosslinks to resolve individual subunits.

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O14S4-2 |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

3-[[2-carboxylato-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoate |

InChI |

InChI=1S/C14H16N2O14S4/c17-7-1-2-8(18)15(7)13(11(21)22,33(25,26)27)5-31-32-6-14(12(23)24,34(28,29)30)16-9(19)3-4-10(16)20/h1-6H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30)/p-2 |

InChI Key |

QQHITEBEBQNARV-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(=O)N(C1=O)C(CSSCC(C(=O)[O-])(N2C(=O)CCC2=O)S(=O)(=O)O)(C(=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Disulfide Spacer Synthesis

The disulfide spacer (3,3'-dithiobispropionic acid) is central to DTSSP’s structure. Potential methods include:

Example Reaction :

$$ 2 \text{HSCH}2\text{CH}2\text{COOH} \xrightarrow{\text{I}2} \text{HSCH}2\text{CH}2\text{CO}-\text{S}-\text{S}-\text{COCH}2\text{CH}_2\text{SH} $$

Sulfosuccinimidyl Group Formation

The sulfosuccinimidyl moiety is synthesized via sulfonation of succinimide. Patent literature suggests:

- Succinimide sulfonation :

- NHS ester activation :

Key Consideration : Sulfonation must occur after succinimide formation to avoid side reactions.

Final Assembly and Purification

Coupling Reactions

The disulfide spacer and sulfosuccinimidyl groups are combined via esterification:

Critical Parameters :

- pH : 7–9 for optimal NHS ester reactivity.

- Temperature : Room temperature or 0–4°C to minimize hydrolysis.

Analytical Validation

Post-synthesis characterization ensures product integrity:

Challenges and Contaminants

Unintended byproducts may arise during synthesis:

Industrial-Scale Production

Thermo Fisher Scientific’s DTSSP (Catalog #21578) follows strict protocols:

| Parameter | Specification | Source |

|---|---|---|

| Purity | >80% (quantitative NMR) | |

| Solubility | >6 mg/mL in DI water | |

| Storage | Desiccated at 4°C |

Comparative Analysis of Crosslinkers

| Crosslinker | DTSSP | DSP |

|---|---|---|

| Solubility | Water-soluble | Organic solvents (DMSO) |

| Membrane Permeability | No | Yes |

| Cleavage | Reducing agents (DTT, TCEP) | Same |

| Spacer Length | 12Å | 12Å |

Chemical Reactions Analysis

1.1. Key Features of DTSSP

-

Water Solubility: DTSSP's sulfonation enhances its solubility in aqueous environments, making it suitable for biological studies where other crosslinkers may not be applicable.

-

Homobifunctionality: Containing identical reactive groups (NHS esters) at both ends, DTSSP facilitates the formation of covalent links between two protein molecules in close proximity.

-

Amine-Reactive NHS Esters: The NHS esters readily react with primary amine groups present in the side chains of lysine residues and the N-terminus of proteins at physiological pH (7-9) .

-

Cleavable Disulfide Bond: The disulfide bond in the center of the spacer arm can be cleaved using reducing agents, allowing for the release and analysis of crosslinked products .

Primary Chemical Reactions of DTSSP

The primary chemical reaction involving DTSSP is the formation of covalent amide bonds between the sulfo-N-hydroxysuccinimide esters and primary amines present in proteins. This reaction results in the release of N-hydroxysuccinimide and the formation of stable amide linkages .

2.1. Reaction Mechanism

-

Activation: The sulfo-NHS ester groups on DTSSP are highly reactive towards primary amines at a pH range of 7-9.

-

Nucleophilic Attack: The primary amine group of a protein (e.g., lysine residue) performs a nucleophilic attack on the carbonyl carbon of the NHS ester .

-

Displacement: The N-hydroxysulfosuccinimide group is displaced, forming an amide bond between the protein and DTSSP .

-

Crosslinking: If another protein molecule is in close proximity, the second NHS ester group on DTSSP can react with a primary amine on the second protein, forming a crosslink.

2.2. Factors Influencing the Reaction

-

pH: The reaction is most efficient at physiological pH (7-9), where the primary amines are deprotonated and more nucleophilic .

-

Concentration: Higher concentrations of DTSSP and the target proteins can increase the rate of crosslinking.

-

Temperature: The reaction is typically performed at room temperature or 4°C to control the rate of crosslinking and prevent protein denaturation .

-

Buffer Composition: The buffer should be free of primary amines (e.g., Tris, glycine) that can compete with the target proteins for reaction with DTSSP .

Unexpected Reactions and Considerations

While DTSSP is a highly effective crosslinking reagent, several unexpected reactions and considerations must be taken into account to ensure accurate data interpretation .

3.1. Reactions with Contaminants

-

Ammonium Ions: DTSSP can react with contaminant ammonium ions in the buffer, leading to the formation of unexpected products .

-

Reagent Contaminants: Contaminants present in the commercial DTSSP reagent can also react with the target proteins, complicating the analysis .

3.2. Reactivity with Serine and Tyrosine Residues

DTSSP has been shown to exhibit reactivity with serine and tyrosine residues, in addition to primary amines. This can lead to the formation of non-specific crosslinks and complicate the identification of crosslinked residues .

3.3. Thiol-Exchange Reactions

The presence of disulfide bonds in DTSSP allows for thiol-exchange reactions, which can complicate data interpretation during mass spectrometry analysis due to potential scrambling of disulfide bonds. Isotope-labeled versions of DTSSP have been used to quantify thiol-exchange reactions and evaluate the extent of disulfide scrambling during mass spectrometry analysis.

3.4. In-Source Fragmentation

DTSSP-peptide adducts can undergo in-source fragmentation during mass spectrometry analysis, leading to the formation of additional unexpected ions .

4.1. Protein Interaction Studies

DTSSP is commonly used to crosslink proteins at the cell surface, facilitating studies on receptor interactions and signaling pathways. Its ability to stabilize transient interactions allows researchers to capture and analyze these complexes more effectively.

4.2. Integrin-Tetraspanin Interactions

DTSSP has been shown to be effective in stabilizing integrin-tetraspanin interactions, which are crucial for various cellular processes . For example, it is utilized to stabilize interactions between integrins and the tetraspanin CD9, providing critical insights into cell adhesion and signaling mechanisms relevant to cancer and other pathologies .

4.3. Enhancement of Antisense Oligonucleotide Delivery

DTSSP has been incorporated into Cowpea Chlorotic Mottle Virus-like particles for the enhancement of antisense oligonucleotide delivery targeting posterior segment ocular diseases, demonstrating a novel approach in biocompatible drug delivery systems .

Scientific Research Applications

Chemical Properties and Mechanism of Action

DTSSP is characterized by:

- Water Solubility : Facilitates its use in aqueous environments.

- Cleavable Disulfide Bond : This feature allows for the reversible crosslinking of proteins, which can be reduced under specific conditions (e.g., in the presence of dithiothreitol) to release the crosslinked products.

- Reactivity : The sulfo-NHS esters react rapidly with primary amines at physiological pH, enabling efficient crosslinking of proteins and other biomolecules.

Protein Crosslinking and Structural Studies

DTSSP is extensively used in structural biology for crosslinking proteins to study their interactions and conformations. It has been employed in various studies to elucidate protein structures using mass spectrometry techniques.

- Case Study : A study on human P2X1 receptors demonstrated that DTSSP effectively reduced agonist binding and receptor currents by over 90%, highlighting its role in probing receptor functionality and protein interactions .

Drug Delivery Systems

DTSSP has been incorporated into drug delivery platforms to enhance the stability and efficacy of therapeutic agents.

- Application Example : In ocular drug delivery, DTSSP was utilized with Cowpea Chlorotic Mottle Virus-like particles to improve the delivery of antisense oligonucleotides targeting posterior segment diseases .

Gene Therapy

The compound has been used in developing adeno-associated viral vectors to optimize gene delivery mechanisms, showcasing its potential in targeted gene therapy applications .

Cell Adhesion Studies

DTSSP facilitates the stabilization of interactions between cell adhesion molecules, such as integrins and tetraspanins. This application is crucial for understanding cellular signaling pathways relevant to cancer research .

Identification of Protein Interactors

In plant biology, DTSSP has been instrumental in identifying interactors of signaling peptides using mass spectrometry, aiding in the understanding of complex plant signaling networks .

Data Table: Summary of Applications

Mechanism of Action

3,3’-Dithiobis(sulfosuccinimidylpropionate) exerts its effects through the formation of stable amide bonds with primary amines. The sulfo-NHS esters react with the amine groups present in proteins, forming crosslinks that stabilize protein interactions. The disulfide bond in the spacer arm can be cleaved under reducing conditions, allowing for the separation of crosslinked products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight DTSSP’s distinct properties relative to other crosslinkers.

Table 1: Key Features of DTSSP and Comparable Crosslinkers

Structural and Functional Comparisons

Solubility and Reactivity :

- DTSSP and BS³ are water-soluble due to sulfonate groups, unlike DSP and DSS, which require organic solvents . This property is critical for cell-surface crosslinking and EV stabilization .

- Sulfo-SMCC, a heterobifunctional crosslinker, targets both amines and thiols, whereas DTSSP is homobifunctional (amine-specific) .

Cleavability :

- DTSSP and DSP share reducible disulfide bonds, enabling controlled dissociation of crosslinks for MS analysis or cargo release in drug delivery systems . DSS and BS³ lack this feature, forming irreversible bonds .

Applications :

- Reversible Stabilization : DTSSP’s cleavability is exploited in EV isolation (e.g., anti-CD63 antibody-based capture followed by DTT-mediated release) and siRNA delivery systems using CCMV virus-like particles .

- Structural Studies : DTSSP’s isotope-labeled variants facilitate crosslink detection in MS workflows, while DSP is preferred for intracellular protein interactions due to membrane permeability .

- Zero-Length vs. Spacer : EDC directly conjugates carboxyl and amine groups without a spacer, contrasting with DTSSP’s 12.0 Å spacer, which accommodates larger protein complexes .

Research Findings

- EV Isolation: DTSSP outperformed non-cleavable crosslinkers (e.g., DSS) in recovering EVs with minimal damage, as reduction with DTT preserved vesicle integrity .

- siRNA Delivery : DTSSP-stabilized CCMV particles exhibited enhanced stability at physiological pH while enabling efficient siRNA release in reducing cytosolic environments .

- Protein Interaction Mapping : DTSSP crosslinking combined with LC-MALDI-TOF/TOF MS identified transient interactions in the Hippo pathway (e.g., LATS1-YAP complexes) with high specificity .

Biological Activity

3,3'-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) is a prominent homobifunctional crosslinker extensively utilized in biochemical research for its unique ability to stabilize protein interactions. This compound is particularly valuable in studies of protein-protein interactions, receptor signaling, and structural biology due to its specific reactivity with primary amines and water solubility. This article delves into the biological activity of DTSSP, highlighting its mechanisms, applications, and relevant case studies.

DTSSP features two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups attached to an 8-atom spacer arm with a central disulfide bond. The primary reaction mechanism involves the formation of stable amide bonds between the sulfo-NHS esters and primary amines found in proteins at physiological pH (7-9). This reaction results in the release of N-hydroxysuccinimide, facilitating covalent crosslinking of proteins or other biomolecules within close proximity.

Key Characteristics:

- Molecular Weight: 608.51

- Spacer Arm Length: 12 Å

- Solubility: Water-soluble

- Cleavability: Reducing agents (e.g., DTT or TCEP) can cleave the disulfide bond.

Applications in Biological Research

DTSSP is widely used for various applications, including:

- Protein Interaction Studies: Stabilizes transient protein complexes, allowing for detailed analysis of protein interactions under physiological conditions.

- Cell Surface Labeling: Due to its membrane-impermeable nature, DTSSP is ideal for labeling proteins on the cell surface without penetrating cellular membranes.

- Mass Spectrometry Analysis: Facilitates the identification of cross-linked peptides, providing insights into protein structure and dynamics.

1. Protein Interaction Stabilization

In a study investigating integrin-tetraspanin interactions, DTSSP was employed to crosslink these proteins at the cell surface. The results demonstrated enhanced stability of these interactions, which are critical for various cellular processes such as adhesion and signaling pathways.

2. Crosslinking Model Peptides

Research analyzing DTSSP's reactivity with model peptides revealed unexpected products during mass spectrometry analysis due to contaminants in the DTSSP reagent. These findings underscored the importance of purification and careful experimental design when using DTSSP for proteomic studies .

3. Therapeutic Protein Delivery

In a novel approach to improve therapeutic protein delivery, DTSSP was incorporated into poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles. This strategy enhanced redox-responsive crosslinking capabilities, leading to improved delivery mechanisms for therapeutic agents .

Comparative Analysis of Crosslinkers

| Property | DTSSP | Other Crosslinkers (e.g., DSP) |

|---|---|---|

| Solubility | Water-soluble | Varies |

| Membrane Permeability | No | Yes |

| Cleavability | Reducing agents | Varies |

| Spacer Arm Length | 12 Å | Varies |

| Reactive Groups | Sulfo-NHS esters | Varies |

Q & A

Q. What is the mechanism of DTSSP in protein crosslinking, and how does its disulfide bond influence experimental outcomes?

DTSSP is a homobifunctional crosslinker with two Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester groups that react with primary amines (e.g., lysine residues) on proteins. The spacer arm contains a disulfide bond, enabling cleavage under reducing conditions (e.g., using 10–100 mM DTT or β-mercaptoethanol) . This reversibility allows researchers to:

Q. How does DTSSP’s water solubility and membrane impermeability impact its use in cellular studies?

DTSSP’s sulfonate groups confer high water solubility, making it ideal for extracellular or surface protein crosslinking without organic solvents. Its membrane impermeability ensures selective modification of extracellular domains, as demonstrated in studies on P2X1 receptor subunits, where DTSSP modified only extracellular residues . For intracellular targets, membrane-permeable analogs like DSP are recommended .

Q. What buffer conditions optimize DTSSP crosslinking efficiency?

- pH 7–9 : NHS esters react efficiently with primary amines in slightly alkaline conditions. Avoid Tris or glycine buffers, as they compete with protein amines .

- Temperature : Reactions are typically performed at 4–25°C for 30–60 minutes. Prolonged incubation (>2 hours) may increase non-specific binding .

- Concentration : Use 1–5 mM DTSSP, adjusted based on protein abundance. For low-abundance targets, higher concentrations (up to 10 mM) may improve yield .

Q. How can crosslinked products be detected and analyzed?

- SDS-PAGE : Crosslinked complexes appear as higher molecular weight bands. Non-reducing gels preserve disulfide bonds, while reducing gels cleave them for monomer recovery .

- Immunoblotting : Use antibodies specific to crosslinked proteins (e.g., anti-target protein or anti-Sulfo-NHS epitope antibodies) .

- Mass Spectrometry : Cleave crosslinks with DTT to identify interacting partners via peptide sequencing .

Advanced Research Questions

Q. How to resolve contradictions in crosslinking efficiency when using SDS-PAGE for analysis?

Non-quantitative transfer of crosslinked proteins to nitrocellulose membranes can occur due to their large size. Mitigate this by:

Q. What strategies ensure quantitative analysis of DTSSP-stabilized complexes via SEC-MALS?

Partial crosslinking with DTSSP stabilizes weak or transient interactions (e.g., Vps75–histone complexes) prior to SEC-MALS. Key steps:

Q. How to optimize DTSSP for nanoparticle-protein conjugation?

DTSSP’s spacer arm length (12 Å) and cleavability make it suitable for nanoparticle functionalization. Example protocol:

Q. How does DTSSP crosslinking aid in structural studies of membrane protein oligomerization?

DTSSP’s extracellular specificity enables mapping of subunit interfaces. For example:

Q. What are the limitations of DTSSP in studying phosphorylation-dependent interactions?

DTSSP may mask phosphorylation sites near lysine residues. Workarounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.